![molecular formula C8H15ClF2N2O B1531667 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride CAS No. 2206610-26-4](/img/structure/B1531667.png)
3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride
Overview
Description
“3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride” is a novel compound that has been identified as an inhibitor of Nav1.8 channel activity . This compound and its pharmaceutically acceptable salts may be useful in the treatment, prevention, management, amelioration, control, and suppression of diseases mediated by Nav1.8 channel activity . The diseases that could potentially be treated with this compound include pain disorders, cough disorders, acute itch disorders, and chronic itch disorders .
Mechanism of Action
The mechanism of action of “3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride” involves the inhibition of Nav1.8 channel activity . Nav1.8 voltage-gated sodium ion channels are expressed primarily in sensory neurons, which are responsible for conveying information from the periphery (e.g., skin, muscle, and joints) to the central nervous system via the spinal cord . Sodium channel activity is required for the initiation and propagation of action potentials triggered by noxious stimuli (thermal, mechanical, and chemical) activating peripheral nociceptors .
properties
IUPAC Name |
3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O.ClH/c9-8(10)2-5-12(6-3-8)7(13)1-4-11;/h1-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWDDHPTZSTQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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